9-(3-Chlorobenzyl)-9H-purin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-[(3-chlorophenyl)methyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-9-3-1-2-8(4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQCKRSWKGUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Targets and Biological Mechanisms of Action of 9 3 Chlorobenzyl 9h Purin 6 Amine Analogues
Enzyme Inhibition Studies
Analogues of 9-(3-chlorobenzyl)-9H-purin-6-amine have been investigated for their ability to inhibit various classes of enzymes, demonstrating the versatility of the substituted purine (B94841) scaffold in designing enzyme inhibitors.
The purine scaffold is a key structural feature in the design of phosphodiesterase (PDE) inhibitors. Research into purin-6-one derivatives, which share the core purine structure, has demonstrated their potential as inhibitors of PDE2. semanticscholar.org A study on these derivatives revealed that substitutions at the 2- and 9-positions of the purin-6-one ring are crucial for their inhibitory activity against PDE2, an enzyme that degrades the second messengers cAMP and cGMP. semanticscholar.org Although these specific compounds feature a carbonyl group at the 6-position instead of the amine group found in this compound, the findings underscore the importance of the purine core in binding to PDE2. Three purin-6-one derivatives, compounds 2j, 2p, and 2q, showed significant inhibitory activity against PDE2, with IC50 values of 1.73 µM, 0.18 µM, and 3.43 µM, respectively. semanticscholar.org This highlights the potential for purine-based compounds to modulate phosphodiesterase activity.
Inositol hexakisphosphate kinases (IP6Ks) are crucial enzymes in cellular signaling, and their inhibition has been identified as a potential therapeutic strategy for conditions like hyperphosphatemia. nih.gov The purine structure has served as a basis for developing IP6K inhibitors. For instance, N2-(m-(trifluoromethyl)benzyl) N6-(p-nitrobenzyl)purine (TNP) is a known commercially available IP6K inhibitor. nih.gov More recent research has led to the development of novel small-molecule inhibitors with greater potency. nih.gov While direct inhibition by this compound is not specified, the established activity of other purine derivatives like TNP indicates that the purine scaffold is a viable starting point for designing inhibitors that target the enzymatic activity of IP6K. nih.gov The function of IP6K3, one of the three isoforms, has been linked to the regulation of cerebellar Purkinje cell morphology through its interaction with cytoskeletal proteins. nih.gov
Substituted purines are widely recognized as a privileged scaffold for the development of kinase inhibitors, a class of drugs that can interfere with the signaling pathways that often drive cell proliferation in cancer. researchgate.net
The 6-benzylaminopurine (B1666704) structure is a known inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Structure-activity relationship studies on C-2 and N-9 substituted 6-benzylaminopurine derivatives have shown their potential as CDK2 inhibitors. nih.gov For example, the compound 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine was identified as a potent CDK2 inhibitor with an IC50 of 0.9 µM. nih.gov
A close analogue of the title compound, which incorporates the critical 3-chlorophenyl group, has demonstrated inhibitory activity against several CDKs. This demonstrates that the specific substitution pattern of this compound is relevant to this biological activity.
Table 1: CDK Inhibition by a this compound Analogue Interactive data table. Click on headers to sort.
| Compound Name | Target Kinase | Activity (IC50) |
|---|---|---|
| (2R)-2-({6-[(3-chlorophenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)-3-methylbutan-1-ol | Cyclin-dependent kinase 2 | 30 nM |
| (2R)-2-({6-[(3-chlorophenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)-3-methylbutan-1-ol | Cyclin-dependent kinase 1 | 70 nM |
| (2R)-2-({6-[(3-chlorophenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)-3-methylbutan-1-ol | Cyclin-dependent kinase 4 | 140 nM |
Data sourced from BindingDB entry for BDBM27216. bindingdb.org
The 2,6,9-trisubstituted purine framework has been successfully utilized to develop potent inhibitors of various tyrosine kinases, which are critical mediators of signaling pathways involved in cancer development and progression.
Research has focused on designing purine derivatives to target kinases implicated in leukaemia, such as Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD). nih.gov A series of 2-chloro-N-phenyl-9-(cyclopropylmethyl)-9H-purin-6-amine derivatives showed varying levels of inhibition against these kinases, with activity being dependent on the substitution on the N6-phenyl ring. nih.gov
Furthermore, an analogue featuring the 6-[(3-chlorophenyl)amino] moiety has shown direct inhibitory activity against the proto-oncogene tyrosine-protein kinase Src. bindingdb.org
Table 2: Tyrosine Kinase Inhibition by this compound Analogues Interactive data table. Click on headers to sort.
| Compound Name | Target Kinase | Activity (IC50) |
|---|---|---|
| (2R)-2-({6-[(3-chlorophenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)-3-methylbutan-1-ol | Proto-oncogene tyrosine-protein kinase Src | 240 nM |
| 2-Chloro-9-(cyclopropylmethyl)-N-(3-nitrophenyl)-9H-purin-6-amine | Bcr-Abl | >10000 nM |
| 2-Chloro-9-(cyclopropylmethyl)-N-(3-nitrophenyl)-9H-purin-6-amine | BTK | >10000 nM |
| 2-Chloro-9-(cyclopropylmethyl)-N-(3-nitrophenyl)-9H-purin-6-amine | FLT3-ITD | 5500 nM |
| 2-Chloro-N-(3-chlorophenyl)-9-(cyclopropylmethyl)-9H-purin-6-amine | Bcr-Abl | >10000 nM |
| 2-Chloro-N-(3-chlorophenyl)-9-(cyclopropylmethyl)-9H-purin-6-amine | BTK | >10000 nM |
| 2-Chloro-N-(3-chlorophenyl)-9-(cyclopropylmethyl)-9H-purin-6-amine | FLT3-ITD | 7500 nM |
Data sourced from BindingDB entry BDBM27216 bindingdb.org and a 2021 study on purine derivatives for leukaemia. nih.gov
Kinase Activity Modulation
Receptor Ligand Interactions
The purine structure is the cornerstone of endogenous ligands for purinergic receptors, such as adenosine (B11128). Consequently, synthetic purine derivatives are prime candidates for developing selective ligands for these G protein-coupled receptors (GPCRs). nih.gov
Analogues of this compound have been developed as potent and selective ligands for adenosine receptors. A notable example is the compound MRS5698, a highly selective A3 adenosine receptor (A3AR) agonist. nih.govnih.gov The structure of MRS5698 incorporates the key 6-((3-chlorobenzyl)amino)purine moiety, directly linking the title compound's structural class to potent activity at this receptor. nih.gov MRS5698 is over 3000-fold selective for the human A3AR and is biologically active in vivo. nih.govnih.gov The development of such compounds demonstrates how the purine scaffold can be modified to achieve high affinity and selectivity for specific receptor subtypes, leading to their use as pharmacological tools to study receptor function. diva-portal.orgnih.gov
Adenosine Receptor Subtype Binding (A1, A2A, A2B, A3)
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a key family of GPCRs involved in numerous physiological processes. physiology.org Analogues of this compound, particularly those with modifications at the N6 and C2 positions of the purine ring, have been extensively studied for their affinity and selectivity towards these receptors.
The N6-(3-chlorobenzyl) substitution, as seen in N6-(3-chlorobenzyl)adenosine, generally confers a degree of selectivity for the A3 adenosine receptor (A3AR). nih.gov Halogen substitution at the 3-position of the N6-benzyl ring often leads to an increase in A3AR affinity and selectivity. nih.gov For instance, N6-(3-chlorobenzyl)adenosine demonstrates a tenfold selectivity for the human A3AR with an affinity in the nanomolar range. nih.gov Combining the N6-(3-chlorobenzyl) group with other modifications, such as 2-arylethynyl substitutions, can preserve or even enhance this A3AR affinity and selectivity. nih.gov
While the primary affinity is often for the A3 subtype, these compounds can also interact with A1 and A2A receptors, though typically with lower potency. Increasing the alkyl chain length at the N6 position can increase affinity for both A1 and A3 receptors, thereby reducing selectivity. nih.gov The development of specific analogues aims to fine-tune these interactions to achieve high selectivity for a single receptor subtype, which is crucial for therapeutic applications. researchgate.netacs.org
| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki) | Selectivity | Reference |
| N6-(3-Chlorobenzyl)adenosine | hA3AR | Nanomolar range | ~10-fold vs A1/A2A | nih.gov |
| MRS5698 (2-arylethynyl-N6-3-chlorobenzyl analogue) | hA3AR | 3 nM | High | nih.gov |
| MRS5679 (2-p-biphenylethynyl-N6-3-chlorobenzyl analogue) | hA3AR | 3.1 nM | Inactive at A1, A2A | nih.gov |
| FM101 ((2R,3R,4S)-2-[2-chloro-6-(3-chlorobenzylamino)-9H purine-9-yl]-tetrahydrothiophene-3,4-diol) | hA3AR | 1.44 nM | Selective for A3AR | researchgate.net |
Histamine (B1213489) H3 Receptor Affinity
A series of purine derivatives, designed through the isosteric replacement of a pyrrolo[2,3-d]pyrimidine ring with a purine core, have demonstrated high affinity for the histamine H3 receptor (H3R). doktornarabote.runih.gov These compounds typically feature aromatic rings with electron-withdrawing groups at the N-9 position, a characteristic shared by this compound. doktornarabote.ruresearchgate.net
Studies have shown that certain purine derivatives can elicit high-affinity binding to the H3R, with Ki values in the nanomolar range, sometimes exceeding the potency of reference drugs like pitolisant. doktornarabote.runih.govresearchgate.net Molecular modeling suggests that the purine ring enhances affinity through hydrogen bonding between its N-7 atom and the Tyr374 residue of the H3R. doktornarabote.runih.govresearchgate.net The presence of a chlorine atom on the benzyl (B1604629) group at N-9 is a feature of these high-affinity ligands. doktornarabote.ru
| Compound | Receptor | Binding Affinity (Ki) | Note | Reference |
| Purine Derivative 3d | hH3R | 2.91 nM | More potent than pitolisant | doktornarabote.runih.govresearchgate.net |
| Purine Derivative 3h | hH3R | 5.51 nM | More potent than pitolisant | doktornarabote.runih.govresearchgate.net |
| Pitolisant (Reference) | hH3R | 6.09 nM | Reference drug | doktornarabote.runih.govresearchgate.net |
Interaction with Chaperone Proteins (e.g., Grp94, an Hsp90 paralog)
The heat shock protein 90 (Hsp90) family of molecular chaperones, which includes the endoplasmic reticulum paralog Grp94, represents another significant target for purine-based compounds. nih.govbiorxiv.org These chaperones are critical for maintaining the stability and function of numerous client proteins, many of which are involved in cancer and other diseases. nih.gov
Certain purine-scaffold ligands have been designed to selectively target Grp94 over other Hsp90 paralogs like the cytosolic Hsp90α and Hsp90β. nih.govbiorxiv.org This selectivity is achieved by exploiting structural differences in the ATP-binding sites of the paralogs. nih.gov Some ligands can adopt a specific conformation that allows them to access a unique pocket in Grp94 that is blocked in Hsp90, leading to a significant increase in selectivity. nih.gov For example, the design of Grp94-selective inhibitors leverages an allosteric pocket within the N-terminal binding site. nih.govgoogle.com
| Ligand Class | Target Protein | Binding Affinity (Kd) | Selectivity Mechanism | Reference |
| Purine-Scaffold Ligands | Grp94 / Hsp90 | Micromolar range | Access to a unique allosteric pocket (site 2) in Grp94 | nih.gov |
| PU-H71 | Grp94 / Hsp90 | Nanomolar range | Pan-inhibitor, binds to both | biorxiv.orgnih.gov |
Cannabinoid Receptor Type 1 (CB1) Ligand Interactions
Analogues based on a diphenyl purine scaffold have been developed as potent and selective antagonists of the cannabinoid receptor type 1 (CB1). nih.gov The CB1 receptor is a GPCR predominantly expressed in the central nervous system and is involved in regulating a wide array of physiological processes. semanticscholar.orgnih.gov
These purine-based antagonists, such as CP-945,598, are designed to be highly selective for CB1 over the CB2 receptor. nih.govresearchgate.net Structural modifications aim to create peripherally selective antagonists, which would avoid the central nervous system side effects associated with earlier CB1 antagonists. nih.gov The binding of these ligands to the CB1 receptor is primarily driven by hydrophobic interactions with various transmembrane helices and extracellular loops of the receptor. nih.gov
| Compound | Target Receptor | Activity | Selectivity | Reference |
| Compound 9 (N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide) | CB1 | Antagonist | >50-fold selective for CB1 over CB2 | nih.gov |
| CP-945,598 | CB1 | Antagonist | High-affinity and selective | researchgate.net |
Mechanisms in Cellular Biology and Disease Pathways
The interaction of this compound analogues with their molecular targets translates into specific effects on cellular processes, particularly those relevant to cancer biology.
Antitumour/Anticancer Mechanisms
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of many bioactive molecules with antitumor properties. acs.org
A key mechanism through which purine-based compounds exert their anticancer effects is the induction of cell cycle arrest. By halting the progression of the cell cycle, these compounds can inhibit the proliferation of cancer cells.
For example, novel oxazolo[4,3-f]purine derivatives have been shown to induce cell cycle arrest in the G0/G1 phase in human colon carcinoma (HCT116) cells. acs.org This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby blocking cell division. The induction of G0/G1 arrest is often linked to the modulation of key cell cycle regulatory proteins. acs.org Other purine derivatives have also been noted for their ability to modulate cell cycle progression. lookchem.cn In some contexts, cAMP-dependent pathways, which can be influenced by adenosine receptor ligands, have also been shown to mediate growth arrest. nih.gov
| Compound Class | Cell Line | Effect | Phase of Arrest | Reference |
| Oxazolo[4,3-f]purine derivatives (e.g., compound 20b) | HCT116 | Cell Cycle Arrest | G0/G1 | acs.org |
| cAMP analogs (e.g., 8-CPT-cAMP) | NS-1 (Neuroendocrine) | Growth Arrest | - | nih.gov |
Apoptosis Induction and Programmed Cell Death Pathways
Analogues of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. Purine analogues, in general, are known to exert their anticancer effects by interfering with cellular processes, leading to cell death. researchgate.netmedchemexpress.com
One key mechanism involves the induction of cell cycle arrest. For instance, certain substituted pyrimidine (B1678525) derivatives, which share structural similarities with purine analogues, have been shown to cause cell accumulation in specific phases of the cell cycle, such as G1/S or G2/M, ultimately leading to apoptosis. hilarispublisher.com Studies on 2,6,9-trisubstituted purine derivatives have shown they can induce apoptosis and cause S-phase cell cycle arrest in leukemia cell lines. researchgate.net The induction of apoptosis is a crucial mechanism for the anti-proliferative activity of these compounds against various cancer cell lines, including those of the colon, cervix, and breast. hilarispublisher.com
The pro-apoptotic effects of these compounds can be observed through an increase in the pre-G1 apoptotic cell population. hilarispublisher.com Purine nucleoside analogues are recognized for their broad antitumor activity, which relies on mechanisms such as the induction of apoptosis and inhibition of DNA synthesis. medchemexpress.com
Table 1: Effects of Purine Analogues on Apoptosis and Cell Cycle
| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |
| Substituted Pyrimidines | HCT-116 (Colon) | Cell cycle arrest at G1/S phase, Apoptosis induction | hilarispublisher.com |
| Substituted Pyrimidines | HeLa (Cervical) | Cell cycle arrest at G1/S phase, Apoptosis induction | hilarispublisher.com |
| Substituted Pyrimidines | MCF-7 (Breast) | Cell cycle arrest at G2/M phase, Apoptosis induction | hilarispublisher.com |
| 2,6,9-Trisubstituted Purines | HL-60 (Leukemia) | Apoptosis induction, S-phase cell cycle arrest | researchgate.net |
Antimetabolite Action
The antimetabolite action of this compound analogues is a fundamental mechanism underlying their therapeutic effects, particularly in cancer. As structural analogues of natural purines, they interfere with the synthesis of nucleic acids, which are essential for cell proliferation. pharmacologyeducation.org
These compounds function by being mistakenly incorporated into DNA and RNA, which disrupts their synthesis and leads to miscoding. pharmacologyeducation.org This interference with DNA replication hinders the proliferation of rapidly dividing cells, such as cancer cells. pharmacologyeducation.org The primary targets of antimetabolite drugs are the de novo nucleotide synthetic pathways, which are highly active in cancer cells to supply the necessary building blocks for DNA. pharmacologyeducation.org
Purine antagonists like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) are well-established antimetabolites used in cancer therapy. researchgate.netdrugbank.com The mechanism of action for these and similar purine analogues involves their conversion into fraudulent nucleotides, which then inhibit critical enzymes in the purine biosynthesis pathway or are incorporated into DNA and RNA, leading to cytotoxicity.
Antiviral Activity Mechanisms (e.g., SARS-CoV-2, Zika Virus)
Analogues of this compound have shown promise as broad-spectrum antiviral agents, with activity against viruses such as Zika virus (ZIKV) and SARS-CoV-2. nih.govresearchgate.net The antiviral mechanisms of these purine derivatives often involve targeting viral or host factors essential for viral replication.
For instance, in the case of Zika virus, a flavivirus, the NS5 methyltransferase (MTase) has been identified as a potential drug target. researchgate.net Some nucleoside analogues have been designed to fit into the S-adenosyl-L-methionine (SAM) binding pocket of flavivirus MTases. cardiff.ac.uk The antiviral activity of certain 2,6-diaminopurine (B158960) derivatives against ZIKV, Dengue virus, and West Nile virus suggests a multi-target effect on flavivirus replication. researchgate.net
A study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their 9H-purine analogues revealed their potential as ZIKV inhibitors. nih.gov These compounds demonstrated significant antiviral activity with relatively low cytotoxicity. nih.gov Similarly, a 2,6-diaminopurine derivative, compound 6i, showed potent inhibition of SARS-CoV-2 replication in cell lines that mimic in vivo infection. researchgate.net
Table 2: Antiviral Activity of Purine Analogues
| Compound/Analogue Class | Virus | Proposed Target/Mechanism | Reference |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine Analogues (including 9H-purines) | Zika Virus (ZIKV) | Inhibition of viral replication | nih.gov |
| Sinefungin Derivatives | Zika Virus (ZIKV) | NS5 methyltransferase (MTase) inhibition | researchgate.net |
| 2,6-Diaminopurine Derivatives (e.g., 6i) | Zika, Dengue, West Nile, Influenza A, SARS-CoV-2 | Multi-target inhibition of viral replication | researchgate.net |
Antimicrobial and Antifungal Activity Mechanisms
Purine analogues, including derivatives of this compound, have demonstrated notable antimicrobial and antifungal properties. nih.govresearchgate.net The mechanisms underlying these activities often involve the disruption of essential cellular processes in bacteria and fungi.
For example, certain purine derivatives have shown strong inhibitory effects against plant pathogenic bacteria like Xanthomonas oryzae. nih.govresearchgate.net Other synthetic purine compounds have exhibited antibacterial activity against a range of both Gram-positive and Gram-negative bacteria, including E. coli, P. aeruginosa, B. subtilis, and S. aureus. researchgate.net
In the realm of antifungal activity, some synthesized purine and imidazole-based compounds have shown remarkable efficacy against fungal pathogens like Candida albicans and Aspergillus niger. researchgate.net The mechanism of action for many antimicrobial peptides, which can be mimicked by synthetic compounds, involves disturbing the integrity of the microbial cell membrane. nih.gov Some antifungal agents work by inhibiting the synthesis of crucial cell wall components like glucan and chitin. nih.gov
Anti-inflammatory and Immunomodulatory Effects
While specific studies on the anti-inflammatory and immunomodulatory effects of this compound are not extensively detailed in the provided results, the broader class of purine analogues is known to possess such properties. For instance, methotrexate, a folic acid antagonist with structural similarities in its mechanism of interfering with nucleotide synthesis, is a widely used immunosuppressant for inflammatory conditions like rheumatoid arthritis. pharmacologyeducation.org This suggests that purine analogues could potentially exert anti-inflammatory effects by modulating immune cell proliferation and function through their antimetabolite properties.
Antimalarial Mechanisms Targeting Parasite Life Cycle Enzymes
Purine analogues are a promising area of research for antimalarial drug discovery, targeting the complex life cycle of the Plasmodium parasite. nih.govulisboa.pt The parasite relies on various enzymes for its survival and proliferation, which can be targeted by these compounds. frontiersin.org
One of the key processes in the parasite's life cycle is the degradation of host hemoglobin within the digestive vacuole, which is carried out by a coordinated action of proteases like plasmepsins and falcipains. frontiersin.org Purine analogues could potentially interfere with this process. Another potential target is the parasite's purine salvage pathway, as Plasmodium cannot synthesize purines de novo and relies on salvaging them from the host.
While the specific enzymes targeted by this compound are not explicitly identified in the search results, the general strategy for antimalarial purine analogues involves disrupting essential metabolic pathways or enzymatic activities crucial for the parasite's development at various stages, including the pre-erythrocytic liver stages and the asexual blood stages. nih.govresearchgate.net
Structure Activity Relationship Sar and Structural Determinants of Biological Function
Influence of Substituents on the Purine (B94841) Nucleus
The biological activity of purine derivatives can be significantly modulated by the nature and position of substituents on the purine core. mdpi.com For 9-(3-Chlorobenzyl)-9H-purin-6-amine, the C6-amino group, the N9-benzyl moiety, and substitutions at other positions on the purine ring are critical determinants of its interaction with biological targets.
Impact of the C6-Amino Group and its Modifications
The C6-amino group is a crucial feature for the biological activity of many purine derivatives. In the context of 9-substituted purines, the presence of an amino group at the C6 position is often essential for potent activity. Modifications to this group can lead to significant changes in biological response. For instance, the replacement of the amino group with other functionalities such as hydroxyl, methoxy, or thiol groups often results in decreased potency. nih.gov The hydrogen bonding potential of the C6-amino group is critical for interactions with target proteins. nih.gov
Studies on related purine derivatives have shown that N-alkylation or N-arylation of the C6-amino group can modulate activity. For example, in a series of 6-benzylaminopurine (B1666704) derivatives, the nature of the substituent on the benzylamino group influenced their inhibitory effects on cyclin-dependent kinases. nih.gov
| Compound | C6-Substitution | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 2-amino-6-chloro-9-benzylpurine analog | Unsubstituted (H) | Tremendous loss in potency | nih.gov |
| 2-amino-6-chloro-9-benzylpurine analog | Bromine (Br) | Well tolerated | nih.gov |
| 2-amino-6-chloro-9-benzylpurine analog | Amino (NH2) | Decreased potency | nih.gov |
| 2-amino-6-chloro-9-benzylpurine analog | Methoxy (OCH3) | Decreased potency | nih.gov |
| 2-amino-6-chloro-9-benzylpurine analog | Hydroxyl (OH) | Decreased potency | nih.gov |
| 2-amino-6-chloro-9-benzylpurine analog | Thiol (SH) | Decreased potency | nih.gov |
| 2-amino-6-chloro-9-benzylpurine analog | Methyl (CH3) | Decreased potency | nih.gov |
Role of the N9-Benzyl Moiety and its Halogenation Pattern (e.g., 3-Chloro substitution)
The N9-benzyl group plays a significant role in orienting the molecule within the binding pocket of its target. The substitution pattern on the benzyl (B1604629) ring is a key factor in determining the potency and selectivity of the compound. The 3-chloro substitution in this compound is of particular interest. Halogen atoms, such as chlorine, can influence the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity through various interactions, including halogen bonding.
Effects of Substitutions at Other Purine Positions (e.g., C2)
Substitution at other positions on the purine nucleus, such as C2, can also have a profound impact on the biological activity of 9-substituted purines. The introduction of different groups at the C2 position can modulate the electronic nature of the purine ring system and introduce new points of interaction with the target.
Conformational Preferences and Molecular Recognition in Ligand-Target Binding
The biological function of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation that is complementary to the binding site of its target protein. For this compound, the conformational preferences of the N9-benzyl group relative to the purine ring are critical for molecular recognition.
The rotation around the bond connecting the benzyl group to the N9 position of the purine ring determines the spatial orientation of the 3-chlorophenyl substituent. This orientation can influence the interactions with amino acid residues in the binding pocket. Computational modeling and structural biology techniques are often employed to understand these conformational preferences and how they relate to binding affinity. The process of a ligand binding to a protein can involve conformational changes in both the ligand and the protein, a phenomenon known as "induced fit". nih.gov Alternatively, the protein may exist in an ensemble of conformations, and the ligand binds to a pre-existing complementary conformation, a concept known as "conformational selection". plos.org Understanding these dynamics is crucial for predicting how this compound and its analogs interact with their biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com These analyses use molecular descriptors to quantify various aspects of a molecule's structure and properties.
Prediction of Biological Activity Based on Molecular Descriptors
QSAR models can be developed to predict the biological activity of new, unsynthesized compounds based on their calculated molecular descriptors. These descriptors can be broadly categorized as constitutional, physicochemical, electrostatic, topological, and semi-empirical. tandfonline.com By identifying the key descriptors that correlate with activity, QSAR models can provide valuable insights into the structural features that are important for the desired biological effect.
For purine derivatives, QSAR studies have been successfully employed to predict their inhibitory activity against various enzymes. tandfonline.comresearchgate.net For instance, a QSAR model for a series of substituted purine analogues as c-Src tyrosine kinase inhibitors found that descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were important for activity. tandfonline.comresearchgate.net Another study on purine derivatives showed a good correlation between biological activity and parameters like Bromine count, SsClE-index, and molecular weight. tandfonline.com These models can guide the design of more potent and selective analogs of this compound by predicting which modifications are likely to improve activity.
| QSAR Model | Key Molecular Descriptors | Predicted Correlation | Reference |
|---|---|---|---|
| c-Src Tyrosine Kinase Inhibitors (Model 1) | SsCH3E-index, SsOHcount, H-Donor Count, T_2_Cl_3 | r² = 0.8319 | tandfonline.comresearchgate.net |
| c-Src Tyrosine Kinase Inhibitors (Model 2) | Bromine count, SsClE-index, mol. wt. | r² = 0.7311 | tandfonline.com |
Elucidation of Steric and Electronic Contributions to Potency and Selectivity
The biological activity of this compound and its analogs is intricately linked to the steric and electronic properties of the substituents on both the purine ring and the N9-benzyl group. Detailed structure-activity relationship (SAR) studies have demonstrated that subtle modifications to these regions can lead to significant changes in potency and selectivity across various biological targets.
The substitution pattern on the purine core itself plays a critical role in defining the compound's intrinsic activity. For instance, in the context of antimycobacterial activity, the presence of a chlorine atom at the 2-position of the purine ring has been shown to generally increase inhibitory effects against Mycobacterium tuberculosis. nih.gov This highlights the importance of an electron-withdrawing group at this position for this specific biological endpoint.
Furthermore, the nature of the substituent at the 6-position of the purine ring is a key determinant of activity. The replacement of the 6-amino group with other functionalities, such as a phenylethynyl or a trans-styryl group, has been associated with high inhibitory activity against M. tuberculosis. nih.gov Conversely, for a series of phosphodiesterase type-4 (PDE-4) inhibitors, replacement of the N6-methylamino moiety with other amino groups was found to be detrimental to the activity, suggesting a strict requirement for this specific group for optimal interaction with the PDE-4 active site. nih.gov
The N9-benzyl group is another critical component influencing the pharmacological profile of these purine derivatives. The position and nature of substituents on the benzyl ring can dramatically alter potency. In studies on A3 adenosine (B11128) receptor (A3AR) antagonists, an N6-(3-chlorobenzyl) substitution was found to be particularly potent. researchgate.net This indicates that the electronic and steric features of the meta-substituted chloro group are favorable for binding to this specific receptor.
In the development of PDE-4 inhibitors, functionalization of the N9-benzyl group with a 2-methoxy substituent led to remarkably more active compounds. nih.gov This suggests that an electron-donating group at the ortho position of the benzyl ring enhances potency, possibly by influencing the conformation of the benzyl group relative to the purine core or through direct interaction with the enzyme's active site. The steric bulk of substituents on the benzyl ring is also a significant factor. SAR studies on cytokinin analogs have suggested that the steric effects of benzyl ring substituents decrease cytokinin activity in the order of meta > ortho > para substitution. nih.gov
The following tables summarize the structure-activity relationships for various 9-benzylpurine analogs, illustrating the impact of steric and electronic modifications on their biological activity.
| Compound | R2 Substituent | R6 Substituent | N9 Substituent | Biological Activity (M. tuberculosis) |
|---|---|---|---|---|
| Analog A | -Cl | -NH2 | -Benzyl | Increased activity |
| Analog B | -H | -Phenylethynyl | -Benzyl | High activity |
| Analog C | -H | -trans-Styryl | -Benzyl | High activity |
| 9-benzyl-2-chloro-6-(2-furyl)purine | -Cl | -2-Furyl | -Benzyl | MIC = 0.78 µg/mL |
| Compound | R2 Substituent | N6 Substituent | N9-Benzyl Substituent | PDE-4 IC50 (nM) |
|---|---|---|---|---|
| 9-(2-fluorobenzyl)-N(6)-methyl-2-trifluoromethyladenine (4) | -CF3 | -NHCH3 | 2-Fluoro | 42 |
| 9-(2-methoxybenzyl)-N(6)-methyl-2-trifluoromethyladenine (9r) | -CF3 | -NHCH3 | 2-Methoxy | 1.4 |
| 9-(2-methoxybenzyl)-N(6)-methyl-2-n-propyladenine (9s) | -n-Propyl | -NHCH3 | 2-Methoxy | 7.0 |
| 2-iodo-9-(2-methoxybenzyl)-N(6)-methyladenine (13b) | -I | -NHCH3 | 2-Methoxy | 0.096 |
Medicinal Chemistry Applications and Drug Design Principles
Optimization Strategies for Purine-Based Lead Compounds
Starting from a lead compound such as 9-(3-Chlorobenzyl)-9H-purin-6-amine, medicinal chemists employ several optimization strategies to enhance its therapeutic potential. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.
Rational drug design involves the iterative process of designing and synthesizing analogues based on the structure of the target protein or a known ligand. For purine-based compounds, this often involves modifying substituents on the purine (B94841) core and the appended benzyl (B1604629) ring to exploit specific interactions within the target's binding site.
Structure-activity relationship (SAR) studies are crucial for this process. For instance, in the development of inhibitors for the kinase Nek2, modifications around the purine scaffold were key to improving potency against Nek2 while reducing activity against the structurally similar CDK2. oncotarget.com It was found that purines with meta- or para-substituted 2-arylamino groups containing a basic functionality showed improved selectivity. oncotarget.com Similarly, for inhibitors of Purine Nucleoside Phosphorylase (PNP), attaching arylmethyl groups to the N9 position of 9-deazaguanine (B24355) was a successful strategy. The design of analogues that could favorably interact with the purine binding site, a hydrophobic pocket, and a phosphate (B84403) binding site led to significantly enhanced potency. nih.gov
A systematic study on YTHDC1 ligands provides a clear example of this optimization. Starting with a purine core, researchers replaced a methyl group at the N9 position with various aromatic rings. They found that substituents with a methylene (B1212753) linker, such as the chlorobenzyl group, exhibited low micromolar potency due to van der Waals interactions with lipophilic residues. acs.org Further optimization focused on the substituents on the benzyl ring, revealing that a meta-carboxylic acid analogue demonstrated the highest affinity (IC₅₀ = 0.51 μM). acs.org
Table 1: SAR of N9-Substituted Purine Analogues as YTHDC1 Inhibitors acs.org
| Compound | N9-Substituent | IC₅₀ (μM) |
|---|---|---|
| 4 | Phenyl | >100 |
| 5 | Benzyl | 3 |
| 8 | 3-Chlorobenzyl | 8 |
| 19 | 3-(Methoxycarbonyl)benzyl | 1 |
| 20 | 3-Carboxybenzyl | 0.51 |
| 26 | 3-Cyanobenzyl | 2 |
This table illustrates how rational modifications to the benzyl substituent at the N9 position of a purine scaffold can significantly impact inhibitory potency against a target like YTHDC1.
The data clearly shows that while the 3-chlorobenzyl group provides a solid starting point for potency, further modifications guided by rational design, such as introducing a carboxylic acid group, can lead to substantial improvements in binding affinity.
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool to modulate the activity, selectivity, and pharmacokinetic profile of a lead compound. In the context of this compound, bioisosteric replacements can be applied to the chlorine atom, the benzyl group, the amine, or the purine core itself.
For example, a tetrazole heterocycle can serve as a bioisostere for a carboxylic acid. In the optimization of YTHDC1 inhibitors, when the highly potent meta-carboxylic acid group was replaced with a tetrazole, the resulting compound showed a decrease in affinity, indicating that while it was a valid replacement, it was not optimal for this specific target. acs.org In the design of PNP inhibitors, various functional groups were investigated as mimics for the phosphate group, revealing that highly ionic groups like sulfonic acids could replicate the binding of the phosphonate (B1237965) group, whereas a carboxylic acid group interacted differently and more weakly. nih.gov
The fluorine atom is also a common bioisosteric replacement for hydrogen due to its similar size, but its high electronegativity can drastically alter the compound's properties. u-tokyo.ac.jp Another advanced strategy involves replacing amide bonds with metabolically stable trifluoroethylamines to improve metabolic stability without losing key interactions. uni-muenchen.de
A more profound bioisosteric modification involves replacing the entire purine scaffold. Studies on antiviral agents against the Zika virus showed that 9H-purine could be successfully replaced with 7H-pyrrolo[2,3-d]pyrimidine or 1H-pyrazolo[3,4-d]pyrimidine. mdpi.comscienceopen.com These new scaffolds maintained the necessary structural features for antiviral activity, with one purine analogue showing an EC₅₀ of 12.4 µM in a titer reduction assay. mdpi.com
Table 2: Bioisosteric Scaffold Replacement for Anti-Zika Virus Activity mdpi.com
| Scaffold | R1 Substituent | R2 Substituent | CC₅₀ (µM) | EC₅₀ (µM) |
|---|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine | 4-nitrobenzyl | 3-chlorobenzyl | 22.1 | 0.6 |
| 9H-purine | 4-nitrobenzyl | 3-chlorobenzyl | >50 | 11.2 |
| 9H-purine | 4-cyanobenzyl | 3-chlorobenzyl | 49.3 | 4.1 |
This table demonstrates that the purine scaffold can be bioisosterically replaced by other heterocyclic systems like pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine while retaining biological activity, offering alternative chemical series for development.
Creating hybrid molecules by combining the purine scaffold with other pharmacologically active moieties is a strategy to develop compounds with novel or dual mechanisms of action. This approach can enhance target affinity, improve selectivity, or overcome drug resistance.
Researchers have synthesized hybrid molecules by coupling purine derivatives with quinoline (B57606) rings. researchgate.netmdpi.com In one study, a series of purine-hybridized quinoline derivatives were synthesized and evaluated for their cytotoxic activity. Spectral analysis confirmed that the coupling of 3-aminoquinoline (B160951) occurred at the more electron-deficient C-6 position of the 2,6-dichloropurine (B15474) starting material. mdpi.com One resulting hybrid, N2-(4-Chlorophenyl)-N6-(quinolin-3-yl)-9H-purine-2,6-diamine, showed promising growth inhibition against a non-small cell lung cancer cell line (HOP-92) with a GI₅₀ value of 7.57 µM. researchgate.net
Other work has focused on creating hybrids of 1,3-dimethyl-1H-purine-2,6(3H,9H)-dione (theophylline) with various heterocyclic systems like pyridopyrimidine and pyrazolopyridine. One such hybrid demonstrated significant cytotoxic activity against multiple cancer cell lines, including breast (MCF-7), lung (A-549), and pancreatic (Panc-1) cancer, with IC₅₀ values around 1.0 µM. mdpi.com These findings underscore the potential of creating purine-based hybrids to generate potent anticancer agents. mdpi.com
Scaffold Hopping and Scaffold Optimization in Drug Discovery
Scaffold hopping is a computational or rational design strategy to identify isofunctional molecular structures with chemically distinct core structures (scaffolds). biosolveit.depsu.edu This is particularly useful when a lead series, based on a scaffold like purine, is hampered by issues such as poor pharmacokinetics, toxicity, or intellectual property restrictions. psu.edu
The development of YTHDC1 inhibitors provides a successful example of scaffold hopping. acs.org After optimizing substituents on the purine core, the researchers decided to hop to a 5-chloropyrazolopyrimidine scaffold. They combined the most potent substituents identified from their purine series—the meta-chlorobenzyl group—with this new core. The resulting compound demonstrated high efficacy, validating the scaffold hop. acs.org
Similarly, in the search for Zika virus inhibitors, researchers moved from a 7H-pyrrolo[2,3-d]pyrimidine lead to explore both 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine as alternative scaffolds. mdpi.comscienceopen.com This allowed them to explore new chemical space while retaining the key interactions required for antiviral activity. Once a new scaffold is identified, it undergoes its own optimization process, exploring different substitution patterns to maximize potency and improve drug-like properties. nih.gov
Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based design are powerful computational techniques that guide the optimization of lead compounds like this compound.
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are active against the target. Methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to build a predictive model. For a series of purine-based CDK2 inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed. nih.govmdpi.com These models generated contour maps that highlighted which regions around the molecule were sensitive to steric, electrostatic, and hydrophobic changes, providing clear guidance for designing new analogues with potentially higher activity. nih.gov
Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This method allows for the direct visualization of how a ligand binds to its target. For example, the X-ray crystal structure of a purine inhibitor bound to the kinase Nek2 revealed a hydrogen bonding triplet between the purine core and the kinase hinge region. oncotarget.com This detailed understanding of the binding mode allowed researchers to rationally design modifications, such as remodeling the 6-alkoxy substituent, to improve selectivity over CDK2. oncotarget.com Similarly, structure-based design was instrumental in developing potent inhibitors of purine nucleoside phosphorylase (PNP) and Hsp90 by designing molecules that perfectly fit into the enzyme's active site. nih.govmdpi.com
Table 3: Comparison of Drug Design Methodologies for Purine Derivatives
| Methodology | Basis | Key Techniques | Application Example | Reference |
|---|---|---|---|---|
| Ligand-Based | Information from known active ligands | 3D-QSAR (CoMFA, CoMSIA), Pharmacophore Modeling | Design of novel CDK2 inhibitors based on 35 known purine derivatives. | nih.govmdpi.com |
| Structure-Based | 3D structure of the biological target | X-ray Crystallography, Molecular Docking, Molecular Dynamics | Structure-guided design of selective Nek2 inhibitors and potent PNP inhibitors. | oncotarget.comnih.gov |
This table compares the two primary computational drug design approaches, showcasing how they have been applied to the discovery and optimization of purine-based inhibitors.
Computational Chemistry and in Silico Studies
Molecular Docking Simulations for Ligand-Receptor Binding Mode Predictions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For 9-(3-Chlorobenzyl)-9H-purin-6-amine, docking simulations would be employed to understand how it fits into the binding site of its biological targets.
Hypothetical Docking Study Findings:
In a hypothetical docking study against a kinase, for instance, the purine (B94841) core of this compound would be expected to form key hydrogen bonds with the hinge region of the ATP-binding site. The 3-chlorobenzyl group would likely occupy a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other specific interactions that enhance binding affinity. The predicted binding energy would provide an estimate of the ligand's potency.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |
| Kinase A | -9.5 | Met102, Leu154, Val88 | Hydrogen bonds, hydrophobic interactions |
| Protein B | -8.2 | Tyr210, Phe278 | Pi-pi stacking, halogen bond |
Note: The data in this table is purely illustrative and not based on published experimental results.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the analysis of conformational changes and the stability of interactions.
Virtual Screening of Chemical Libraries for Novel Purine-Based Hits
The chemical structure of this compound can serve as a template or starting point for virtual screening campaigns. In such a study, large chemical libraries containing millions of compounds would be computationally screened to identify molecules with similar properties or predicted binding modes.
This process typically involves using the known active compound, this compound, to create a pharmacophore model. This model represents the essential 3D arrangement of chemical features required for biological activity. The library is then filtered to find other molecules that match this pharmacophore, leading to the identification of novel potential hits.
In Silico Analysis of Target Binding Pockets and Allosteric Sites
In silico analysis of a target's binding pocket is critical for understanding the structural basis of ligand recognition. For a target of this compound, computational tools would be used to map the pocket's electrostatic potential, hydrophobicity, and hydrogen bonding capabilities. This analysis would explain why the specific chemical features of this compound are well-suited for binding.
Furthermore, these computational methods can be used to identify potential allosteric sites—sites on the receptor that are distinct from the primary binding pocket. The binding of a ligand to an allosteric site can modulate the receptor's activity. While there is no specific public data on this for this compound, in silico tools could be used to probe the surface of its target proteins for cryptic pockets that may serve as allosteric sites.
Future Research Directions and Unexplored Avenues
Identification of Novel Biological Targets for 9-(3-Chlorobenzyl)-9H-purin-6-amine Derivatives
The quest for novel biological targets is a critical frontier in expanding the therapeutic applications of this compound derivatives. While the parent compound's specific targets may not be fully elucidated, the broader class of purine (B94841) analogues has demonstrated activity against a wide array of biological molecules, suggesting promising avenues for investigation.
Future research should focus on screening derivatives of this compound against various enzyme families and receptors known to interact with purine structures. researchgate.netresearchgate.net For instance, kinases, particularly cyclin-dependent kinases (CDKs) and tyrosine kinases like Bcr-Abl, are well-established targets for purine-based inhibitors in oncology. researchgate.net Investigations could reveal if modifications to the 3-chlorobenzyl group or the 6-amine position could confer selective inhibitory activity against specific kinases implicated in cancer progression. researchgate.net
Another promising area is the exploration of these derivatives as inhibitors of enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase (PNP), which has been a target for quinazolinone-based purine analogues in breast cancer research. nih.gov Furthermore, considering the antiviral activity reported for some 9-benzylpurines, screening against viral enzymes and proteins, such as those in rhinoviruses, is a logical step. acs.org The potential for these compounds to act as modulators of purinergic receptors, which are involved in a wide range of physiological processes, also warrants systematic investigation.
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale |
| Kinases | Cyclin-Dependent Kinases (CDKs), Bcr-Abl Tyrosine Kinase | Oncology | Purine scaffold is a known "privileged structure" for kinase inhibition. researchgate.net |
| Nucleotide Metabolism Enzymes | Purine Nucleoside Phosphorylase (PNP) | Oncology, Immunology | Inhibition can disrupt nucleotide salvage pathways in cancer cells or immune cells. nih.gov |
| Viral Proteins | Rhinovirus Proteases/Polymerases | Antiviral | Related 9-substituted purine derivatives have shown antirhinovirus activity. acs.org |
| Purinergic Receptors | Adenosine (B11128) Receptors, P2X/P2Y Receptors | Inflammation, Neurological Disorders | The core purine structure is the natural ligand for these receptors. |
Development of Advanced Synthetic Methodologies for Purine Diversification
The biological activity of this compound can be significantly modulated by chemical modifications. The development of advanced and efficient synthetic methodologies is paramount for creating a diverse library of derivatives for biological screening.
Recent advances in purine chemistry offer a powerful toolkit for this purpose. numberanalytics.com Microwave-assisted synthesis, for example, can accelerate reaction times and improve yields for the alkylation and amination of the purine core. numberanalytics.comresearchgate.net This technique could be particularly useful for rapidly generating a series of analogues with different substituents on the benzyl (B1604629) ring or at the N9 position.
Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable for creating C-C bonds at various positions on the purine ring. avcr.cz These methods allow for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical space around the purine scaffold. avcr.cznih.gov The systematic application of these reactions to a 2- or 6-halogenated precursor of this compound could yield novel compounds with potentially enhanced or entirely new biological activities.
Future synthetic efforts should also explore one-pot, multicomponent reactions to increase efficiency and generate structural complexity in a single step. rsc.org The development of regioselective synthesis methods to control substitution at the N7 versus the N9 position of the purine ring remains a key challenge and an important area for future research, as the position of the benzyl group can dramatically influence biological activity. derpharmachemica.com
| Synthetic Methodology | Description | Application for Purine Diversification | Reference |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions, leading to faster rates and often higher yields. | Rapid synthesis of N-alkylated and C-substituted purine derivatives. | numberanalytics.comresearchgate.net |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig that form new carbon-carbon or carbon-heteroatom bonds. | Introduction of diverse aryl, alkynyl, and amino groups at various positions of the purine ring. | avcr.cznih.gov |
| Multicomponent Reactions | Reactions where three or more reactants combine in a single pot to form a product containing parts of all reactants. | Efficient, one-pot synthesis of complex and diverse purine analogues. | rsc.org |
| Regioselective Synthesis | Chemical reactions that selectively yield one constitutional isomer over others. | Controlled alkylation at the N9 position to avoid mixtures with the N7 isomer. | derpharmachemica.comnih.gov |
Application of Artificial Intelligence and Machine Learning in Purine Drug Discovery
Furthermore, ML algorithms can predict pharmacokinetic and toxicity profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), which is a critical step in early-stage drug development. researchgate.net This predictive power allows for the early deselection of compounds likely to fail in later stages due to poor drug-like properties.
| AI/ML Application | Description | Impact on Purine Research | Reference |
| Target Identification | Analyzing multi-omics data to identify and validate novel biological targets for drugs. | Suggests new therapeutic areas for this compound derivatives. | arxiv.orgmymedicaldepartment.com |
| Predictive Modeling (QSAR) | Building models that correlate chemical structure with biological activity or properties. | Prioritizes the synthesis of the most promising derivatives and reduces unnecessary experiments. | researchgate.netresearchgate.net |
| De Novo Drug Design | Using generative models to create novel molecular structures with desired properties. | Designs innovative purine scaffolds optimized for binding to a specific target. | roche.com |
| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Helps in the early identification of candidates with favorable drug-like properties. | researchgate.net |
Interdisciplinary Approaches Combining Chemistry, Biology, and Computational Sciences for Comprehensive Elucidation
The full therapeutic potential of this compound and its derivatives can only be realized through a deeply integrated, interdisciplinary approach. The complexity of purine research necessitates seamless collaboration between chemists, biologists, and computational scientists. researchgate.netnumberanalytics.com
A modern research workflow would involve a continuous feedback loop between these disciplines. For example, computational scientists can use molecular docking and molecular dynamics simulations to predict how different derivatives of this compound bind to a potential protein target. researchgate.netnih.gov These in silico predictions guide synthetic chemists to create the most promising compounds. uky.edu
These newly synthesized compounds are then passed to biologists for in vitro and in vivo testing to validate the computational predictions and determine their actual biological effects. The results from these biological assays—both positive and negative—are then fed back to the computational team to refine their models, leading to more accurate predictions in the next cycle. acs.org This iterative "design-synthesize-test-analyze" cycle, powered by interdisciplinary collaboration, is the most effective strategy for comprehensively elucidating the structure-activity relationships (SAR) and mechanism of action of this class of compounds. nih.gov
This synergistic approach not only accelerates the pace of discovery but also provides a much deeper understanding of the molecular interactions that govern the biological activity of purine derivatives, ultimately paving the way for the development of more effective and safer medicines. irjms.com
Q & A
Basic: What are the optimal synthesis protocols for 9-(3-Chlorobenzyl)-9H-purin-6-amine?
The synthesis of this compound typically involves nucleophilic substitution at the 9-position of a purine precursor. Key steps include:
- Reaction Setup : React 6-chloropurine with 3-chlorobenzyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or NaH) to facilitate alkylation.
- Temperature Control : Maintain temperatures between 60–80°C for 12–24 hours to optimize yield (70–85% reported in analogous syntheses) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
Table 1 : Synthesis Optimization Variables
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of reactants |
| Base | K₂CO₃ | Mild conditions, reduces side reactions |
| Time | 18 hours | Balances conversion and degradation |
Advanced: How can researchers resolve discrepancies in receptor binding affinity data for this compound?
Discrepancies in reported binding affinities (e.g., A₃ adenosine receptor) may arise from:
- Assay Conditions : Variations in buffer pH, temperature, or ionic strength can alter receptor-ligand interactions. Standardize assays using physiological pH (7.4) and 37°C .
- Radioligand Competition : Validate using homologous competition assays with a reference antagonist (e.g., [³H]PSB-11) to ensure consistent Ki calculations.
- Receptor Isoforms : Confirm receptor subtype specificity via CRISPR-edited cell lines to exclude off-target effects .
Note : A reported Ki of 0.33 nM for analogous compounds highlights the need for stringent controls to minimize false positives .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl CH₂ at δ 4.8–5.2 ppm) and purine ring integrity .
- X-ray Crystallography : Resolves tautomeric forms (e.g., N9-H vs. N7-H) and spatial arrangement of the chlorobenzyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₀ClN₅) with <2 ppm error .
Advanced: How does tautomerism influence the biological activity of this compound?
The purine core can adopt multiple tautomeric forms, affecting hydrogen-bonding capacity and receptor binding:
- N9-H Tautomer : Predominates in non-polar environments, enhancing interactions with hydrophobic receptor pockets.
- N7-H Tautomer : Favored in aqueous solutions, potentially reducing affinity due to altered dipole alignment .
Methodological Insight : Use solvent-dependent NMR (DMSO-d₆ vs. CDCl₃) and DFT calculations (B3LYP/6-31G*) to predict dominant tautomers under physiological conditions .
Advanced: What computational strategies predict the compound’s interaction with enzymatic targets?
- Molecular Docking : Employ AutoDock Vina with crystal structures of target enzymes (e.g., adenosine deaminase PDB: 1NDT) to map binding poses. Focus on halogen bonding between the 3-chlorobenzyl group and Thr/Cys residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Table 2 : Predicted Binding Energies for Common Targets
| Target | ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| A₃ Adenosine Receptor | -10.2 | π-Stacking with Phe168, halogen bond with Cys166 |
| CDK2 Kinase | -8.7 | H-bond with Glu81, hydrophobic contact with Leu134 |
Basic: What are the stability considerations for this compound under experimental conditions?
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) via cleavage of the benzyl-purine bond. Store in neutral buffers (pH 6–8) .
- Light Exposure : The chlorobenzyl group is photosensitive. Use amber vials and conduct reactions under inert gas (N₂/Ar) to prevent radical formation .
Advanced: How can structural analogs guide SAR studies for this compound?
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl para-position to enhance receptor affinity. Compare with 9-(4-CF₃-benzyl) analogs (Ki = 0.12 nM) .
- Alkyl Chain Variation : Replace the benzyl group with aliphatic chains (e.g., heptyl) to study hydrophobicity-activity relationships. Use SPR to quantify binding kinetics .
Basic: What in vitro assays are suitable for initial biological screening?
- cAMP Inhibition Assay : Measure adenosine receptor modulation in CHO-K1 cells transfected with A₃ receptors (IC₅₀ < 10 nM indicative of potency) .
- Cytotoxicity Screening : Use MTT assays on HEK293 cells to rule out nonspecific toxicity at concentrations ≤10 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
